3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate

説明

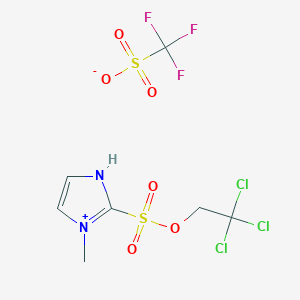

This compound is an imidazolium-based ionic liquid featuring a 2,2,2-trichloroethoxysulfonyl substituent and a trifluoromethanesulfonate (triflate) counterion. Its structure combines the electron-withdrawing trichloroethoxy sulfonyl group with the thermally stable triflate anion, making it suitable for applications in organic synthesis, particularly as a sulfonating or activating agent. The trichloroethoxy group serves as a protective moiety, enhancing stability during reactions . The triflate anion, known for its low nucleophilicity, stabilizes the cationic imidazolium core, improving shelf-life and reaction efficiency .

特性

分子式 |

C7H8Cl3F3N2O6S2 |

|---|---|

分子量 |

443.6 g/mol |

IUPAC名 |

2,2,2-trichloroethyl 3-methyl-1H-imidazol-3-ium-2-sulfonate;trifluoromethanesulfonate |

InChI |

InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) |

InChIキー |

NMJLTKKCQMCERO-UHFFFAOYSA-N |

正規SMILES |

C[N+]1=C(NC=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related imidazolium salts and sulfonylating agents based on substituents, counterions, and applications:

Reactivity and Stability

- Trichloroethoxy vs. Fluorosulfonyl Groups : The trichloroethoxy group offers steric bulk and moderate electron-withdrawing effects, ideal for controlled sulfonation. In contrast, the fluorosulfonyl group in CAS 2179072-33-2 is highly electronegative, enabling rapid fluorination .

- Triflate vs. Tetrafluoroborate Counterions : The triflate anion in the target compound provides superior stability compared to tetrafluoroborate, which is prone to hydrolysis under acidic conditions .

- Benzimidazolium vs. Imidazolium Cores : Benzimidazolium derivatives (e.g., CAS 2459375-76-7) exhibit higher melting points due to aromatic stacking, whereas imidazolium salts remain liquid at room temperature, favoring ionic liquid applications .

Thermal and Chemical Stability

- The triflate anion’s stability up to 300°C makes the target compound suitable for high-temperature reactions, outperforming tetrafluoroborate salts .

- The trichloroethoxy group resists hydrolysis under basic conditions, unlike the Teoc (2,2,2-trichloroethoxy carbonyl) group, which is cleaved by zinc reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。